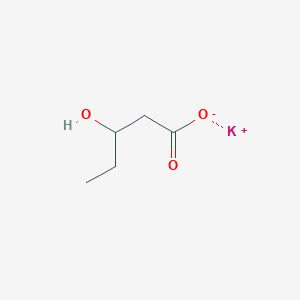
Lithiumisoquinoline-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithiumisoquinoline-1-sulfinate is a compound that belongs to the class of organosulfur compounds. It is derived from isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithiumisoquinoline-1-sulfinate typically involves the reaction of isoquinoline with lithium sulfinate. One common method is the deprotonation of isoquinoline using a strong base such as lithium diisopropylamide (LDA) in a suitable solvent like tetrahydrofuran (THF). This is followed by the addition of a sulfinate source, such as lithium sulfinate, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Lithiumisoquinoline-1-sulfinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols or sulfides
Substitution: Various substituted isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
Lithiumisoquinoline-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of lithiumisoquinoline-1-sulfinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonimidates: These are sulfur(VI) compounds with similar structural features and reactivity.
Sulfonates: These are oxidation products of sulfinates and share similar chemical properties.
Thiols and Sulfides: These are reduction products of sulfinates and have comparable reactivity in certain chemical reactions
Uniqueness
Lithiumisoquinoline-1-sulfinate is unique due to its specific combination of the isoquinoline core and the sulfinate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H6LiNO2S |
|---|---|
Molekulargewicht |
199.2 g/mol |
IUPAC-Name |
lithium;isoquinoline-1-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Li/c11-13(12)9-8-4-2-1-3-7(8)5-6-10-9;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
SSJNMDKUGFCHPV-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC=C2C(=C1)C=CN=C2S(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)







![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
